molecular formula C11H8F3NO B1177232 connexin 30.3 CAS No. 147652-21-9

connexin 30.3

Número de catálogo: B1177232
Número CAS: 147652-21-9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Connexin 30.3 is a useful research compound. Its molecular formula is C11H8F3NO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Erythrokeratodermia Variabilis

Erythrokeratodermia Variabilis (EKV) is a genetic skin disorder characterized by abnormal keratinization. Mutations in the GJB4 gene leading to dysfunctional Cx30.3 have been implicated in EKV. Research has identified multiple mutations associated with this condition, revealing a spectrum of phenotypes that overlap with those caused by mutations in connexin 31 (Cx31) .

Key Findings:

  • Mutations: Specific mutations like F137L have been documented in families with EKV, indicating a direct link between Cx30.3 dysfunction and the disease .
  • Pathophysiology: The expression of Cx30.3 is crucial for maintaining epidermal homeostasis and differentiation. Mutant forms of Cx30.3 exhibit impaired trafficking and localization, leading to increased cell death and disrupted intercellular communication .

Molecular Interactions

Cx30.3 has been shown to interact with other connexins, notably Cx31, which enhances our understanding of gap junction formation and function in keratinocytes.

Interaction Dynamics:

  • Co-expression Studies: When co-expressed with wild-type Cx31, Cx30.3 significantly increases the formation of stable heteromeric gap junctions, suggesting a cooperative role in cellular communication .
  • Mechanistic Insights: The interaction begins in the endoplasmic reticulum, highlighting the importance of proper protein folding and assembly for functional gap junctions .

Therapeutic Potential

Given its role in EKV and other skin disorders, Cx30.3 presents several avenues for therapeutic intervention.

Therapeutic Strategies:

  • Gene Therapy: Targeting specific mutations in the GJB4 gene could restore normal function to mutant Cx30.3 proteins.
  • Protein Rescue Techniques: Co-expressing compatible connexins may enhance the trafficking and function of mutant Cx30.3, offering a potential therapeutic strategy for EKV patients .

Expression Patterns and Other Applications

Cx30.3 is also expressed in other tissues such as the kidney, where it plays a role in cellular functions beyond epidermal health.

Expression Insights:

  • Kidney Function: Research indicates that Cx30.3 is present in the inner medulla of the kidney, suggesting its involvement in renal physiology .
  • Broader Implications: Understanding its expression across different tissues may open up new research avenues regarding its role in other diseases or conditions related to gap junction dysfunction.

Data Summary Table

Application Area Details
Disease Association Erythrokeratodermia variabilis (EKV)
Key Mutations F137L, G12D, T85P
Molecular Interactions Interaction with connexin 31; enhances gap junction formation
Potential Therapies Gene therapy targeting GJB4 mutations; co-expression strategies
Expression Sites Primarily in epidermis; also found in kidney

Propiedades

Número CAS

147652-21-9

Fórmula molecular

C11H8F3NO

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.